molecular formula C14H9N3O2 B8604072 2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione CAS No. 97677-78-6

2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione

Cat. No.: B8604072
CAS No.: 97677-78-6
M. Wt: 251.24 g/mol
InChI Key: IWQGQMSNBHBREN-UHFFFAOYSA-N
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Description

2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione is a useful research compound. Its molecular formula is C14H9N3O2 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

97677-78-6

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

spiro[imidazolidine-5,5'-indeno[1,2-b]pyridine]-2,4-dione

InChI

InChI=1S/C14H9N3O2/c18-12-14(17-13(19)16-12)9-5-2-1-4-8(9)11-10(14)6-3-7-15-11/h1-7H,(H2,16,17,18,19)

InChI Key

IWQGQMSNBHBREN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C(=O)NC(=O)N4)C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5H-Indeno[1,2-b]pyridine-5-one (4.0 g, 22 mmol) was mixed with potassium cyanide (1.6 g, 24 mmol) and ammonium carbonate (5.3 g, 55 mmol) in 90% ethanol (75 mL) in a pressure reactor and heated at 105° C. for 40 hr. The mixture was poured into 300 mL of water, acidified with conc. HCl (pH 1), and filtered. The filtrate was neutralized and the solid which formed collected by filtration, washed with water, and dried to yield 4.5 g. This solid was crystallized from ethyl acetate to yield 3.2 g of product. (This material was no longer soluble in ethyl acetate after the first crystallization). m/e30 . 251.
Quantity
4 g
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reactant
Reaction Step One
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1.6 g
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reactant
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5.3 g
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reactant
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Quantity
75 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
300 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Aza-9-fluorenone (Aldrich Chemical Co.), (2.4 g, 13.3 mmol), KCN (2.0 g, 30.7 mmol) and ammonium carbonate (5.0 g) in 80% ethanol (50 cc) were placed in a thick walled glass pressure reactor. The mixture was heated at 110°-115° C. for 12 hours. The reaction vessel was cooled and ice water (200 mL) was added to the reaction mixture. Dilute hydrochloric acid was added until pH was approximately 8 and the solid was collected by filtration. The collected solid was dissolved in 5% sodium hydroxide and treated with activated charcoal and filtered through a Celite (diatomaceous earth filter aid) pad. The solution was adjusted to pH 7-8 by the addition of 1N hydrochloric acid. The resulting precipitate was collected on a filter, washed with cold water and dried to yield a sample of dl-spiro-(4-azafluorene-9,4'-imidazolidine)-2',5'-dione (1.4 g) having a melting point of 311°-312° C. with dec., m/e+ . 251 for C14H9N3O2.
Quantity
2.4 g
Type
reactant
Reaction Step One
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Quantity
2 g
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reactant
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5 g
Type
reactant
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50 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

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